(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
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Overview
Description
(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with benzyl and dihydroxy groups, and a carbamic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of dihydropyridones using zinc/acetic acid, which provides a mild and cost-effective method.
Introduction of Benzyl and Dihydroxy Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the dihydroxy groups can be added through hydroxylation reactions.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of (1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl tetrahydropyridin-4-ylidene piperidinium salts: These compounds have shown distinct biological activities, including antiplasmodial and antitrypanosomal effects.
1,4-Dihydropyridine derivatives: These compounds are notable for their diverse pharmaceutical applications, including use as calcium channel blockers and anticancer agents.
Uniqueness
(1-Benzyl-3,4-dihydroxy-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is unique due to its combination of a piperidine ring with benzyl and dihydroxy substitutions, along with a carbamic acid ester moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[(1-benzyl-3,4-dihydroxypiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)24-16(22)19-13-18(23)9-10-20(12-15(18)21)11-14-7-5-4-6-8-14/h4-8,15,21,23H,9-13H2,1-3H3,(H,19,22) |
InChI Key |
KPKXBGLKFPRIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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